molecular formula C21H32O3 B012664 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid CAS No. 111037-11-7

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid

カタログ番号: B012664
CAS番号: 111037-11-7
分子量: 332.5 g/mol
InChIキー: HTCSKVNUTLDPJF-XZZKBPRTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid (MHT) is a synthetic analog of prostacyclin that has been extensively studied for its potential therapeutic applications. MHT is a potent vasodilator and platelet aggregation inhibitor, and has been shown to have anti-inflammatory and anti-thrombotic effects.

作用機序

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid activates the prostacyclin receptor, which is a G protein-coupled receptor that is coupled to adenylate cyclase. Activation of adenylate cyclase leads to the production of cyclic AMP, which activates protein kinase A (PKA) and subsequently leads to the phosphorylation of various target proteins. The activation of PKA by this compound leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent vasodilatory effects, which can lead to a decrease in blood pressure. This compound also inhibits platelet aggregation, which can prevent the formation of blood clots. In addition, this compound has been shown to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases such as rheumatoid arthritis.

実験室実験の利点と制限

One advantage of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid in lab experiments is that it is a synthetic analog of prostacyclin, which is a naturally occurring molecule in the body. This makes it easier to study the effects of this compound on various physiological processes. However, one limitation of using this compound is that it is a synthetic molecule, which means that its effects may not be identical to those of prostacyclin.

将来の方向性

There are several future directions for the study of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid. One area of research is the development of this compound analogs that have improved pharmacokinetic properties. Another area of research is the study of the effects of this compound on various disease conditions, such as pulmonary hypertension and thrombosis. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities of the molecule for use in research and potential therapeutic applications.

合成法

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid can be synthesized through a multi-step process starting from eicosapentaenoic acid (EPA) or its methyl ester. The first step involves the conversion of EPA to a key intermediate, 5,6-epoxy-15-hydroxyeicosatetraenoic acid (5,6-EHT), through the use of m-chloroperbenzoic acid. The 5,6-EHT is then subjected to a ring-closing metathesis reaction using Grubbs' catalyst to form the methano bridge. The final step involves the reduction of the carbonyl group to form this compound.

科学的研究の応用

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been studied for its potential therapeutic applications in various disease conditions such as hypertension, pulmonary hypertension, and thrombosis. This compound has been shown to have potent vasodilatory effects by activating the prostacyclin receptor, which leads to the activation of adenylate cyclase and subsequent production of cyclic AMP. This compound has also been shown to inhibit platelet aggregation by inhibiting the activation of platelet integrin αIIbβ3. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

特性

111037-11-7

分子式

C21H32O3

分子量

332.5 g/mol

IUPAC名

4-[(1R,2R)-2-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]cyclopropyl]butanoic acid

InChI

InChI=1S/C21H32O3/c1-2-3-8-14-20(22)15-10-7-5-4-6-9-12-18-17-19(18)13-11-16-21(23)24/h4-7,9-10,12,15,18-20,22H,2-3,8,11,13-14,16-17H2,1H3,(H,23,24)/b6-4+,7-5-,12-9+,15-10+/t18-,19-,20+/m1/s1

InChIキー

HTCSKVNUTLDPJF-XZZKBPRTSA-N

異性体SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]1C[C@H]1CCCC(=O)O)O

SMILES

CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O

正規SMILES

CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O

同義語

5,6-methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid
MT-HETE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。